molecular formula C19H13ClFN5OS B2988187 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 893918-40-6

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2988187
CAS No.: 893918-40-6
M. Wt: 413.86
InChI Key: XMZZGFGFUZMKNN-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at the 1-position, a thioether-linked acetamide moiety at the 4-position, and a 4-fluorophenyl group on the acetamide nitrogen.

  • Condensation reactions of pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides or thiol-containing intermediates .
  • Nucleophilic substitution under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF), as seen in structurally related pyrazolo-pyrimidine acetamides .

The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically significant, often explored for kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-12-2-1-3-15(8-12)26-18-16(9-24-26)19(23-11-22-18)28-10-17(27)25-14-6-4-13(21)5-7-14/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZGFGFUZMKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide moiety. The presence of the 3-chlorophenyl and 4-fluorophenyl groups enhances its pharmacological profile.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has shown promise as a CDK2 inhibitor , which is significant given the role of CDK2 in cancer cell proliferation. Inhibition of CDK2 can lead to reduced tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide exhibits potent cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate significant growth inhibition.
  • HepG-2 (hepatocellular carcinoma) : The compound has shown effective cytotoxicity.
  • HCT-116 (colorectal carcinoma) : Similar patterns of inhibition have been observed.

The IC50 values for these cell lines are summarized in Table 1.

Cell LineIC50 (µM)
MCF-70.46
HepG-20.39
HCT-1160.30

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and CDK2. The binding energies calculated suggest strong affinities, comparable to known CDK inhibitors such as roscovitine. The docking studies revealed that the compound forms critical hydrogen bonds with key residues in the active site of CDK2, enhancing its potential as an effective inhibitor.

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound:

  • Xia et al. (2022) reported that related compounds exhibited significant antitumor activity with IC50 values ranging from 26 µM to as low as 0.01 µM against various cancer cell lines.
  • Li et al. (2022) synthesized new derivatives showing inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM, emphasizing the importance of structural modifications in enhancing activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Compound Name R₁ (1-position) R₂ (4-position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound 3-Chlorophenyl S-CH₂-C(O)-NH-(4-fluorophenyl) C₁₉H₁₃ClFN₅OS 423.85* Not Reported Not Reported -
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Fluorophenyl S-CH₂-C(O)-NH-(4-CF₃O-phenyl) C₂₀H₁₃F₄N₅O₂S 463.41 Not Reported Not Reported
N-(4-Acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 3-Chlorophenyl S-CH₂-C(O)-NH-(4-acetylphenyl) C₂₁H₁₆ClN₅O₂S 437.90 Not Reported Not Reported
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 4-Chlorophenyl (pyrazolo-pyridine hybrid) CH₂-C(O)-NH-(4-CF₃-phenyl) C₂₈H₂₀ClF₃N₄O₂ 536.90 221–223 Not Reported

Notes:

  • The trifluoromethoxy group in introduces strong electron-withdrawing effects, which could modulate receptor binding affinity.

Modifications on the Acetamide Moiety

Compound Name Acetamide Substituent Key Structural Feature Biological Relevance (Inferred)
Target Compound N-(4-fluorophenyl) Electron-withdrawing fluorine atom Potential kinase selectivity
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide N-(benzodioxole-methyl) Bulky, oxygen-rich substituent Enhanced solubility
Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate Ethyl ester Ester prodrug potential Improved bioavailability

Key Observations:

  • N-(4-fluorophenyl) in the target compound balances hydrophobicity and electronic effects, whereas benzodioxole in may improve solubility via π-stacking interactions.
  • Ester derivatives (e.g., ) are often used to enhance oral absorption.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidin-4-one intermediates and chloroacetamide derivatives. A typical protocol involves reacting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) under reflux in acetone or DMF for 8–12 hours. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the thiol group, facilitating substitution .
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-reaction.
  • Adjust solvent polarity (e.g., switch from acetone to DMF) if solubility issues arise.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/fluorophenyl groups) and acetamide NH (δ ~10.5 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~165–170 ppm) and pyrimidine ring carbons (δ ~150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₉H₁₃ClFN₅OS) with <2 ppm error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in reported IC₅₀ values or target selectivity may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use shared positive controls (e.g., staurosporine for kinase inhibition).
  • Compound Purity: Verify purity via orthogonal methods (HPLC + NMR) to exclude impurities affecting bioactivity .
  • Cellular Context: Replicate experiments in isogenic cell lines to control for genetic variability .

Advanced: What strategies are recommended for improving metabolic stability without compromising target affinity?

Methodological Answer:

  • Structural Modifications:
    • Replace the acetamide sulfur with sulfone (-SO₂-) to reduce oxidative metabolism .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance π-stacking with hydrophobic binding pockets .
  • In Silico Predictions: Use tools like SwissADME to predict metabolic hotspots and prioritize stable analogs .
  • In Vitro Assays: Test microsomal stability (human liver microsomes) and correlate with structural changes .

Advanced: How should researchers design experiments to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA):
    • Treat cells with the compound (1–10 µM), lyse, and heat lysates incrementally (37–65°C).
    • Detect stabilized target proteins via Western blot or mass spectrometry .
  • Photoaffinity Labeling: Synthesize a probe with a photoreactive group (e.g., diazirine) and a biotin tag. Confirm target binding via streptavidin pulldown and LC-MS/MS .
  • Competitive Binding: Co-treat cells with a known inhibitor and measure rescue of phenotype (e.g., apoptosis or proliferation) .

Advanced: What computational approaches are effective for elucidating binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with the ATP-binding pocket of kinases (e.g., JAK2 or EGFR). Prioritize poses with hydrogen bonds to backbone amides (e.g., Met793 in EGFR) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS/AMBER). Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Pharmacophore Screening: Match compound features (e.g., hydrogen bond acceptors, aromatic rings) against databases like ChEMBL to predict off-targets (e.g., cytochrome P450 enzymes) .

Basic: How can researchers troubleshoot low yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace acetone with THF or acetonitrile for better mixing in large batches.
  • Temperature Control: Use jacketed reactors to maintain consistent reflux conditions.
  • Workup Adjustments:
    • Extract with ethyl acetate instead of DCM to improve phase separation.
    • Recrystallize from ethanol/water (7:3) to remove polymeric byproducts .

Advanced: What analytical methods are suitable for detecting degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate compound in 0.1M HCl/NaOH (37°C, 24h) and analyze via LC-MS.
    • Oxidative Stress: Treat with H₂O₂ (3% v/v) to identify sulfoxide/sulfone derivatives .
  • Stability-Indicating HPLC: Develop a gradient method resolving parent compound and degradation peaks (e.g., 5–95% acetonitrile over 30 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.